![molecular formula C9H17N3O B11735708 (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11735708.png)
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is an organic compound with the molecular formula C9H17N3O It features a pyrazole ring substituted with a methoxypropyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with a methoxypropyl group and a methyl group. This can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Final Assembly: The final compound is obtained by coupling the substituted pyrazole with an amine group under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring or the methoxypropyl chain.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic activity, alteration of signal transduction pathways, or changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
(3-Methoxypropyl)[(1-methyl-1H-1,2,4-triazol-4-yl)methyl]amine: Similar structure with a triazole ring instead of a pyrazole ring.
(3-Methoxypropyl)[(1-methyl-1H-imidazol-4-yl)methyl]amine: Similar structure with an imidazole ring instead of a pyrazole ring.
(3-Methoxypropyl)[(1-methyl-1H-benzimidazol-4-yl)methyl]amine: Similar structure with a benzimidazole ring instead of a pyrazole ring.
Uniqueness
(3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern and the presence of both a methoxypropyl group and a pyrazole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (3-Methoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine , with the CAS number 1152603-26-3, is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
- Functional Groups : The compound features a methoxy group and a pyrazole ring, which are critical for its biological activity.
- Molecular Weight : Approximately 173.25 g/mol.
Pharmacological Profile
Research indicates that compounds containing pyrazole moieties often exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models.
- Antimicrobial Properties : Pyrazole derivatives are known for their antibacterial and antifungal effects.
Case Studies
-
Antitumor Activity :
A study evaluated the antitumor effects of a series of pyrazole derivatives, including compounds similar to this compound. Results indicated significant inhibition of cancer cell proliferation in vitro, particularly against breast and lung cancer cell lines . -
Antimicrobial Evaluation :
Another investigation focused on the antimicrobial properties of pyrazole derivatives. It was found that certain modifications to the pyrazole ring enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways.
- Interaction with Receptors : The pyrazole ring may interact with specific receptors or proteins, modulating signaling pathways critical for cellular functions.
Synthetic Routes
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : Typically synthesized through cyclization reactions involving hydrazine derivatives.
- Alkylation : The introduction of the methoxypropyl group via alkylation reactions.
Related Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
(3-Methoxypropyl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine | 1155952-94-5 | Antitumor, Antimicrobial |
1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine | PF470 | mGluR5 NAM |
Properties
Molecular Formula |
C9H17N3O |
---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-methoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H17N3O/c1-12-8-9(7-11-12)6-10-4-3-5-13-2/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
NPXQEAAOFVXGIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCCCOC |
Origin of Product |
United States |
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